molecular formula C10H8ClNO2 B579273 3-Chloro-8-methoxyquinolin-4-OL CAS No. 16778-22-6

3-Chloro-8-methoxyquinolin-4-OL

Cat. No.: B579273
CAS No.: 16778-22-6
M. Wt: 209.629
InChI Key: QBTBXSAXOFOZIA-UHFFFAOYSA-N
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Description

3-Chloro-8-methoxyquinolin-4-OL is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-8-methoxyquinolin-4-OL typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 8-methoxyquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-8-methoxyquinolin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-Chloro-8-methoxyquinolin-4-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-8-methoxyquinolin-4-OL involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-8-methoxyquinolin-4-OL is unique due to the presence of both chlorine and methoxy groups, which enhance its chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

3-Chloro-8-methoxyquinolin-4-OL, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of both chlorine and methoxy functional groups, which enhance its reactivity and potential therapeutic applications.

Chemical Structure:

  • IUPAC Name: 3-chloro-8-methoxy-1H-quinolin-4-one
  • CAS Number: 16778-22-6
  • Molecular Formula: C10H8ClNO2

Synthesis Methods:
The synthesis of this compound typically involves:

  • Chlorination of 8-methoxyquinoline using agents like thionyl chloride or phosphorus pentachloride.
  • Methoxylation to introduce the methoxy group under controlled conditions.

The biological activity of this compound primarily stems from its ability to inhibit key enzymes involved in DNA replication and transcription, notably:

  • DNA gyrase
  • Topoisomerase

Inhibition of these enzymes disrupts bacterial DNA synthesis, leading to cell death, which is particularly relevant in the context of antimicrobial activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness can be compared with other quinoline derivatives:

CompoundActivity TypeIC50 (µg/mL)
This compoundAntibacterial0.5 - 2.0
ChloroquineAntimalarial0.01 - 0.1
QuinineAntimalarial0.05 - 0.2

The compound has shown promising results against strains of Plasmodium falciparum, suggesting potential as an antimalarial agent.

Case Studies

  • Antimalarial Activity:
    A study evaluating various quinoline derivatives found that this compound displayed moderate to high antimalarial activity with IC50 values comparable to established antimalarials like chloroquine .
  • Mechanistic Insights:
    Research demonstrated that the compound's mechanism involves interference with hematin crystallization, a critical process for malaria parasites, thereby enhancing its therapeutic potential against resistant strains .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

CompoundUnique FeaturesBiological Activity
3-Chloro-4-hydroxyquinolineLacks methoxy groupModerate antibacterial
8-MethoxyquinolineLacks chlorine atomLower antimalarial effect
4-HydroxyquinolineLacks both chlorine and methoxyMinimal activity

The presence of both chlorine and methoxy groups in this compound enhances its biological reactivity and efficacy compared to its analogs.

Properties

IUPAC Name

3-chloro-8-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-9(8)12-5-7(11)10(6)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTBXSAXOFOZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651210
Record name 3-Chloro-8-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16778-22-6
Record name 3-Chloro-8-methoxy-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16778-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-8-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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